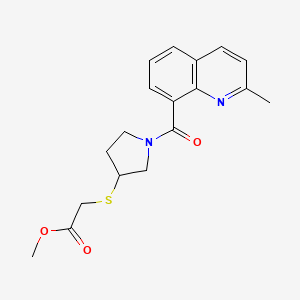

Methyl 2-((1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl)thio)acetate

Description

Properties

IUPAC Name |

methyl 2-[1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-12-6-7-13-4-3-5-15(17(13)19-12)18(22)20-9-8-14(10-20)24-11-16(21)23-2/h3-7,14H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDJURPLVNTWBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2C(=O)N3CCC(C3)SCC(=O)OC)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl)thio)acetate typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline derivative, followed by the introduction of the pyrrolidine ring through a nucleophilic substitution reaction. The final step involves the formation of the thioester linkage under mild conditions using reagents such as methyl chloroacetate and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thioester group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the quinoline moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Hydrochloric acid, sodium hydroxide.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 2-((1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl)thio)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of Methyl 2-((1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. The thioester group can undergo hydrolysis, releasing active metabolites that can interact with various cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (compound 1) from ADMET & DMPK (2021) serves as a relevant structural analog . Below is a detailed comparison:

Structural Features

| Parameter | Methyl 2-((1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl)thio)acetate | Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (compound 1) |

|---|---|---|

| Core heterocycle | Quinoline (aromatic, planar) | Pyrimidine (smaller, less π-conjugated) |

| Substituents | 2-Methylquinoline-8-carbonyl, pyrrolidine | 6-Methylpyrimidine, thietane (3-membered sulfur ring) |

| Ester group | Methyl ester | Ethyl ester |

| Linkage | Thioether (-S-) between pyrrolidine and acetate | Thioether (-S-) between pyrimidine and acetate |

| Molecular complexity | Higher (due to fused quinoline and pyrrolidine) | Moderate (smaller pyrimidine and thietane) |

Functional Implications

- Solubility : The ethyl ester in compound 1 may confer slightly higher lipophilicity compared to the methyl ester in the target compound.

- Bioactivity: Quinoline derivatives often exhibit antimicrobial or anticancer properties, while pyrimidine-thietane systems (as in compound 1) are less studied but may target sulfur-dependent enzymes.

Research Findings and Limitations

- Structural analogs: Direct comparative studies between the target compound and compound 1 are absent in the provided evidence. However, the pyrimidine vs. quinoline cores imply divergent electronic and steric profiles, which could influence binding affinities or metabolic pathways.

Biological Activity

Methyl 2-((1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound notable for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features:

- Quinoline Moiety : Enhances DNA intercalation properties.

- Pyrrolidine Ring : Provides a unique three-dimensional structure influencing reactivity.

- Thioester Functional Group : Potential for hydrolysis, releasing active metabolites.

The IUPAC name for this compound is methyl 2-[1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl]sulfanylacetate, and its molecular formula is C18H20N2O3S. The InChI code is InChI=1S/C18H20N2O3S/c1-12-6-7-13-4-3-5-15(17(13)19-12)18(22)20-9-8-14(10-20)24-11-16(21)23-2/h3-7,14H,8-11H2,1-2H3 .

The biological activity of this compound primarily involves:

- DNA Intercalation : The quinoline structure allows the compound to intercalate into DNA, potentially inhibiting replication and transcription processes.

- Enzymatic Interactions : The thioester group can undergo hydrolysis, releasing metabolites that may modulate various cellular pathways, including apoptosis and cell cycle regulation.

Anticancer Activity

Research indicates that compounds containing quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that this compound can induce apoptosis in cancer cell lines through:

- Cell Cycle Arrest : Induction of G0/G1 phase arrest in various cancer types.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF7 | 20 | Cell cycle arrest |

| A549 | 18 | DNA intercalation |

This data suggests a promising role for this compound in cancer therapeutics .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various pathogens. Studies have reported:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings indicate its potential as a lead compound in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as Methyl 2-((1-(quinoline-8-carbonyl)pyrrolidin-3-yl)thio)acetate, the unique features of this compound contribute to enhanced biological activity due to:

- Increased Binding Affinity : The presence of the 2-methyl substituent on the quinoline moiety enhances interaction with biological targets.

- Distinct Structural Features : The pyrrolidine ring's conformation influences the compound's reactivity and biological interactions.

Study on Anticancer Properties

A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with the compound over a period of 48 hours.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. It was found to significantly inhibit growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as an alternative treatment option.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.